What is the chemical structure of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
What is the chemical structure of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
A Core Building Block for Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, a crucial derivative of the amino acid lysine. Primarily utilized in peptide synthesis and proteomics research, this compound, often referred to as H-Lys(Boc)-OMe, offers researchers a strategic tool for the controlled incorporation of lysine residues into peptide chains. This document, intended for researchers, scientists, and professionals in drug development, will delve into the chemical structure, synthesis, characterization, applications, and safety considerations of this versatile molecule.
Chemical Identity and Structure
Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a modified amino acid in which the epsilon-amino group (Nε) of lysine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified to a methyl group. This dual modification is instrumental in its primary application in peptide synthesis. The free alpha-amino group (Nα) allows for its direct coupling to a growing peptide chain, while the Boc group on the side chain prevents unwanted reactions.
The structure of the (S)-enantiomer, the most common form used in the synthesis of biologically active peptides, is depicted below.
Molecular Formula: C₁₂H₂₄N₂O₄[1]
Molecular Weight: 260.33 g/mol [1]
Common Synonyms:
-
H-Lys(Boc)-OMe[1]
-
Nε-Boc-L-lysine methyl ester
-
(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate[1]
CAS Numbers:
-
Free Base (S)-enantiomer: 3017-32-1[1]
-
Hydrochloride Salt (S)-enantiomer: 2389-48-2
-
(R)-enantiomer: 63328-49-4
The molecule is also available as a hydrochloride salt, which often improves its stability and handling properties. The salt form is typically a white to off-white solid.[2]
Structural Visualization
The chemical structure of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate can be represented as follows:
Caption: Chemical structure of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use and characterization of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.
| Property | Value | Source |
| Appearance | White to off-white solid (hydrochloride salt) | [2] |
| Melting Point | 158-159 °C (hydrochloride salt) | [2] |
| Solubility | Soluble in methanol. | [2][3] |
| Optical Activity | [α]²⁰/D +13.71° (c=0.01 g/mL in H₂O) (hydrochloride salt) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere. |
Spectroscopic Data
Expected ¹H NMR features:
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.
-
Multiplets in the range of 1.2-1.9 ppm for the methylene protons of the lysine side chain.
-
A triplet around 3.1 ppm for the methylene protons adjacent to the Nε-Boc group.
-
A singlet around 3.7 ppm for the methyl ester protons.
-
A multiplet for the α-proton.
-
Signals for the amine protons, which may be broad and exchangeable.
Expected ¹³C NMR features:
-
A signal around 28 ppm for the methyl carbons of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
Signals in the range of 20-40 ppm for the methylene carbons of the lysine side chain.
-
A signal around 52 ppm for the methyl ester carbon.
-
A signal around 53 ppm for the α-carbon.
-
A signal around 156 ppm for the carbonyl carbon of the Boc group.
-
A signal around 175 ppm for the ester carbonyl carbon.
Expected Mass Spectrometry (ESI-MS):
-
A prominent ion corresponding to [M+H]⁺ at m/z 261.18.
Synthesis and Purification
The synthesis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate typically involves two key steps: the selective protection of the ε-amino group of lysine and the subsequent esterification of the carboxylic acid.
Step 1: Nε-Boc Protection of L-Lysine
A common method for the selective protection of the ε-amino group of L-lysine involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups.
Experimental Protocol:
-
Copper Complex Formation: L-lysine hydrochloride is dissolved in water, and a solution of copper(II) sulfate is added to form the copper(II) complex of lysine.
-
Boc Protection: The copper complex is then reacted with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent system, such as a mixture of water and dioxane, in the presence of a base like sodium bicarbonate. This selectively introduces the Boc protecting group onto the ε-amino group.
-
Copper Removal: The copper is subsequently removed from the complex, often by treatment with a chelating agent or by adjusting the pH and precipitating copper hydroxide. This yields Nε-(tert-butoxycarbonyl)-L-lysine (H-Lys(Boc)-OH).
Step 2: Esterification of Nε-Boc-L-lysine
The resulting H-Lys(Boc)-OH is then esterified to produce the final product. The Fischer esterification is a widely used method for this transformation.[6][7]
Experimental Protocol:
-
Reaction Setup: Nε-(tert-butoxycarbonyl)-L-lysine is suspended in methanol.
-
Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrochloric acid, is added to the suspension.[7] Alternatively, thionyl chloride can be used, which reacts with methanol to generate anhydrous HCl in situ.[6] Another effective method involves the use of trimethylchlorosilane in methanol.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel to obtain pure Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.
Caption: A simplified workflow for the synthesis of the target molecule.
Applications in Peptide Synthesis
The primary and most significant application of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is as a building block in peptide synthesis, particularly in solution-phase and solid-phase peptide synthesis (SPPS).
Role in Boc Solid-Phase Peptide Synthesis (SPPS)
In the Boc-SPPS strategy, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The Nα-amino group of each incoming amino acid is temporarily protected with a Boc group, which is removed with a mild acid, typically trifluoroacetic acid (TFA), before the next coupling step.
Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is particularly useful in this context when the lysine side chain needs to remain protected throughout the synthesis and be deprotected only at the final cleavage step. The Boc group on the ε-amino group is stable to the mild acidic conditions used for Nα-Boc deprotection but is cleaved by the strong acid (e.g., hydrogen fluoride) used in the final step to release the peptide from the resin.
Advantages in Peptide Synthesis:
-
Orthogonal Protection: The Boc group on the side chain is orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used in an alternative SPPS strategy, allowing for selective deprotection and modification of the lysine side chain.
-
Prevention of Side Reactions: The Boc protection of the ε-amino group prevents it from participating in unwanted side reactions during peptide chain elongation.
-
Introduction of Lysine Residues: It provides a reliable method for incorporating lysine residues into a peptide sequence with a protected side chain.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate and its salts.
Hazard Identification:
The hydrochloride salt is classified as follows:
-
GHS Pictogram: GHS07 (Exclamation Mark)[9]
-
Signal Word: Warning[9]
-
Hazard Statement: H302: Harmful if swallowed.[9]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere.
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[10]
Conclusion
Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a fundamental building block for synthetic peptide chemistry. Its well-defined structure, with a free Nα-amino group and a protected Nε-amino group, allows for the precise and controlled incorporation of lysine residues into complex peptide structures. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe use in research and development, contributing to advancements in areas such as drug discovery, proteomics, and biomaterials science.
References
-
ChemBK. H-Lys(Boc)-OMe . HCl. [Link]
-
LookChem. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]
- [NO URL PROVIDED]
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Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]
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aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- [NO URL PROVIDED]
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PubChem. (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. [Link]
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Office of Scientific and Technical Information. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]
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Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]
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Scientific Laboratory Supplies. H-Lys(Boc)-OMe hydrochloride, >=98.0% (TLC). [Link]
- [NO URL PROVIDED]
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Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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Chemguide. esterification - alcohols and carboxylic acids. [Link]
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SpectraBase. Boc-Lys-OH - Optional[13C NMR] - Spectrum. [Link]
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Rasayan J. Chem. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [Link]
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Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]
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Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
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ACS Omega. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
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- 4. Boc-Lys-OH(13734-28-6) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
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